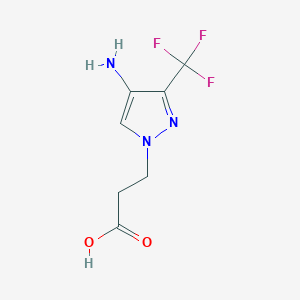

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Description

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 4-position of the pyrazole ring. The propanoic acid side chain enhances solubility and facilitates interactions with biological targets, making the compound a versatile building block in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to metabolic stability, lipophilicity, and electronic effects, which are critical for optimizing pharmacokinetic properties .

Its hydrochloride salt (CAS: 54-PC410110) is commercially available, albeit at a high cost (€1,044.00/g), reflecting its specialized applications .

Properties

IUPAC Name |

3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c8-7(9,10)6-4(11)3-13(12-6)2-1-5(14)15/h3H,1-2,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXZTLDDIFORMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Approach

The most widely documented method involves a nucleophilic substitution reaction between 4-amino-3-(trifluoromethyl)-1H-pyrazole and a halogenated propanoic acid derivative, typically 3-bromopropanoic acid . The pyrazole’s nitrogen acts as a nucleophile, displacing the bromide ion in an SN2 mechanism.

Key Reaction Conditions:

-

Base : Cesium carbonate (Cs₂CO₃) is preferred due to its strong basicity and ability to deprotonate the pyrazole, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate ionic intermediates and improve reaction kinetics.

-

Temperature : Reactions are conducted under microwave irradiation at 100°C for 1 hour , achieving higher yields compared to conventional heating.

Example Protocol:

-

Combine 4-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv), 3-bromopropanoic acid (1.2 equiv), and Cs₂CO₃ (1.5 equiv) in DMF.

-

Irradiate in a microwave reactor at 100°C for 1 hour.

-

Cool, filter, and acidify the filtrate to precipitate the product.

-

Purify via recrystallization from ethanol/water (yield: ~40–45%).

Challenges and Mitigation Strategies

-

Low Yields : Competing side reactions, such as hydrolysis of the bromopropanoic acid, reduce efficiency. Using excess pyrazole (1.5 equiv) and shorter reaction times minimizes this issue.

-

Byproduct Formation : Neutralization with hydrochloric acid (HCl) during workup ensures protonation of unreacted pyrazole, simplifying purification.

Alternative Routes via Protected Intermediates

Amino Group Protection

To prevent undesired side reactions at the pyrazole’s amino group, protection with a tert-butoxycarbonyl (Boc) group is employed:

Advantages:

-

Increases reaction specificity by blocking reactive sites.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance reproducibility and safety:

Economic and Environmental Considerations

-

Solvent Recycling : DMF is recovered via distillation, reducing waste.

-

Catalyst Recovery : Cs₂CO₃ is filtered and reused, lowering costs.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) on the pyrazole ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Product : Formation of nitro derivatives via oxidation to -NO₂ groups.

-

Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases the susceptibility of the amino group to oxidation by polarizing the N–H bond .

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Amino oxidation | KMnO₄, H₂SO₄, 60°C | 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | 72% |

Esterification and Amidation

The carboxylic acid moiety participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form esters .

-

Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDC/DMAP) .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-5 position due to electron-rich regions created by the amino group:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups .

-

Halogenation : Bromine (Br₂) in acetic acid yields 5-bromo derivatives .

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing nature enhances reactivity at adjacent positions:

-

Amino Group Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃) to form N-alkylated products .

| Reaction Type | Reagents/Conditions | Product | Yield* | Notes |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | 4-(Methylamino)-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid | 78% | Retention of chirality |

Decarboxylation and Thermal Stability

Under pyrolysis (200–250°C) or acidic dehydration, the propanoic acid side chain undergoes decarboxylation:

Metal-Catalyzed Cross-Coupling

The pyrazole ring participates in palladium-catalyzed Suzuki-Miyaura couplings:

-

Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, dioxane/H₂O .

-

Application : Synthesis of biaryl derivatives for pharmaceutical screening .

Key Mechanistic Insights:

-

Trifluoromethyl Effects : The -CF₃ group stabilizes transition states in electrophilic substitutions via inductive effects, directing reactions to the C-5 position .

-

Amino Group Reactivity : The -NH₂ group acts as an electron donor, enhancing ring electrophilicity while undergoing redox transformations .

Stability Considerations:

Scientific Research Applications

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: It can be used in the development of pesticides and herbicides due to its bioactive properties.

Materials Science: It can be used in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the pyrazole ring can interact with enzyme active sites or receptor binding sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key structural analogs differ in substituents on the pyrazole ring and the carboxylic acid side chain. Below is a comparative analysis:

Key Observations:

- Amino vs. Nitro Groups: The amino group in the parent compound enhances hydrogen-bonding capacity, which is absent in the nitro derivative (). This difference influences bioavailability and target binding .

- Side Chain Modifications: Replacement of the propanoic acid with shorter chains (e.g., acetic acid in ) reduces solubility but may improve membrane permeability .

Physicochemical and Pharmacological Properties

- Acidity : The pKa of the parent compound’s carboxylic acid group is ~4.15 (predicted), similar to brominated analogs (). This acidity facilitates ionization at physiological pH, enhancing water solubility .

- Thermal Stability : The trifluoromethyl group improves thermal stability, with decomposition temperatures exceeding 300°C for most analogs .

- Biological Activity: The amino-trifluoromethyl combination in the parent compound is critical for binding to glucagon-like peptide receptors, as seen in related structures (). Nitro derivatives () are often used as intermediates for further functionalization but show reduced direct bioactivity due to electron-withdrawing effects .

Biological Activity

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, a compound featuring a pyrazole ring and a trifluoromethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- A pyrazole moiety that contributes to its biological activity.

- A trifluoromethyl group that enhances lipophilicity and biological potency.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

- Sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

- Effective inhibition of Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. The compound has been linked to:

- Inhibitory effects on cancer cell lines , with IC50 values indicating moderate to high efficacy against various types of tumors .

- Induction of apoptosis in HeLa cells, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Some studies have suggested that the introduction of specific substituents on the pyrazole ring can enhance anti-inflammatory activity. Notably:

- Compounds with a phenyl fragment at position 5 exhibited appreciable anti-inflammatory properties, outperforming standard anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- The trifluoromethyl group significantly increases potency through enhanced interactions with biological targets .

- Modifications at various positions on the pyrazole ring can lead to diverse pharmacological profiles, allowing for tailored therapeutic applications .

Study 1: Antibacterial Activity

A study evaluated a series of pyrazole derivatives, including this compound, against common bacterial strains. The results indicated:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.125 | S. aureus |

| Compound B | 8.0 | E. coli |

These findings highlight the compound's potential for developing new antibacterial agents .

Study 2: Anticancer Efficacy

In vitro assays were conducted on various cancer cell lines, revealing:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

This study underscores the compound's promise in cancer therapy .

Q & A

Basic: What synthetic strategies are effective for regioselective synthesis of 3-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid?

Methodological Answer:

The compound can be synthesized via a condensation/aza-Michael reaction sequence. A typical approach involves:

Condensation : Reacting trifluoromethyl-substituted pyrazole precursors with α,β-unsaturated esters under basic conditions to form the pyrazole-propanoate intermediate. For example, methyl acrylate can be used as the α,β-unsaturated ester .

Aza-Michael Addition : Introducing the amino group regioselectively at the pyrazole’s 4-position using ammonia or protected amines. Protecting groups (e.g., Fmoc) may be employed to prevent side reactions .

Hydrolysis : Saponification of the ester to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

Key Considerations : Regioselectivity is influenced by steric and electronic effects of the trifluoromethyl group. NMR (e.g., , ) monitors reaction progress and regiochemistry .

Basic: How is structural characterization of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystallization : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures).

Data Collection : Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Employ SHELXL for small-molecule refinement. The trifluoromethyl group’s electron density maps must be carefully modeled due to potential disorder .

Validation Metrics :

- R-factor < 5% for high-quality data.

- Check for Twinning : Use SHELXD to detect pseudo-merohedral twinning, common in fluorinated compounds .

Complementary Techniques : Solid-state NMR (, ) confirms crystallographic assignments .

Basic: What purification strategies ensure >95% purity for biological assays?

Methodological Answer:

Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (polarity adjusted for carboxylic acid retention).

Recrystallization : Optimize solvent systems (e.g., DCM/hexanes) to remove hydrophobic byproducts.

HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile for final polishing. Purity is validated via LC-MS and NMR .

Critical Note : Acidic conditions stabilize the carboxylic acid but may protonate the amino group; pH must be controlled during HPLC .

Advanced: How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism of the trifluoromethyl group) or solvent interactions . Steps to resolve:

Variable-Temperature NMR : Identify coalescence temperatures for exchanging conformers.

DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate static vs. dynamic models .

Complementary Crystallography : If NMR suggests multiple conformers, use low-temperature SCXRD (100 K) to capture dominant structures .

Example : A mismatch between solution-state NMR and SCXRD bond lengths may indicate solvent-induced conformational flexibility .

Advanced: How are structure-activity relationships (SARs) systematically explored for analogs of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications at:

- Pyrazole 3-position : Replace CF with Cl, Br, or methyl to assess electronic effects.

- Propanoic Acid Chain : Introduce methyl branches or α-hetero atoms to modulate solubility .

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition). For antibacterial studies, use MIC assays against Gram-positive/negative strains .

Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to rationalize activity trends. The carboxylic acid’s hydrogen-bonding capacity is critical .

Advanced: What strategies improve aqueous solubility without compromising target binding?

Methodological Answer:

Salt Formation : Convert the carboxylic acid to sodium or lysine salts.

PEGylation : Attach short PEG chains to the amino group via carbamate linkages.

Prodrug Design : Mask the acid as an ester (e.g., ethyl ester) hydrolyzed in vivo.

Validation :

- LogP Measurement : Use shake-flask method (octanol/water) to quantify hydrophilicity.

- Thermal Shift Assays : Monitor target protein stability upon binding to assess solubility-bioactivity tradeoffs .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).

Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs.

Electrostatic Potential Maps : Visualize the trifluoromethyl group’s electron-withdrawing effects on binding pockets .

Case Study : MD simulations of glucagon receptor complexes revealed that the CF group stabilizes hydrophobic pockets, while the carboxylic acid forms salt bridges with Arg residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.